Maleimido-3,5-disuccinimidyl isophthalate is a chemical compound known for its utility in bioconjugation and protein cross-linking. It features a maleimide group that allows for selective reactions with thiol groups, making it particularly valuable in biochemical applications, such as the development of targeted therapeutics and imaging agents. This compound is classified under the category of maleimide derivatives, which are often employed in the synthesis of peptide and protein conjugates.
The compound can be sourced from various chemical suppliers, including Chem-Impex and Sigma-Aldrich, which provide detailed specifications such as molecular weight (455.31 g/mol) and purity levels (≥ 95% as determined by NMR) . It is classified as a cross-linking agent due to its ability to form stable covalent bonds with proteins through thiol-maleimide chemistry.
The synthesis of maleimido-3,5-disuccinimidyl isophthalate typically involves several key steps:
This process allows for the generation of a compound that can effectively react with thiol groups on proteins, facilitating conjugation .
The molecular structure of maleimido-3,5-disuccinimidyl isophthalate can be represented by its molecular formula . Its structure contains two succinimidyl ester groups attached to a central isophthalate core, along with a maleimide group that is crucial for its reactivity. The compound's structural data includes:
Maleimido-3,5-disuccinimidyl isophthalate primarily participates in reactions involving thiol groups. The mechanism typically involves:
The mechanism of action for maleimido-3,5-disuccinimidyl isophthalate centers on its ability to selectively react with thiol groups on proteins:
This specificity allows for precise modifications of proteins, which can enhance their functionality or targeting capabilities in therapeutic applications .
Maleimido-3,5-disuccinimidyl isophthalate has several important applications in scientific research and biotechnology:
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) represents a sophisticated class of heterobifunctional crosslinkers engineered for precision conjugation in complex biological systems. Its molecular architecture (C₂₀H₁₃N₃O₁₀, MW 455.33) strategically incorporates two distinct reactive groups on a rigid aromatic backbone, enabling controlled biomolecular assembly [1] [9]. This design overcomes limitations of homobifunctional reagents by permitting sequential, orthogonal conjugation reactions—critical for constructing defined therapeutic bioconjugates like antibody-drug conjugates (ADCs) and multi-protein complexes.
The molecular duality of MDSI exploits complementary chemistries:
Table 1: Reaction Parameters for MDSI’s Functional Groups
Functional Group | Target Moiety | Optimal pH | Reaction Product | Hydrolysis Half-Life |
---|---|---|---|---|
NHS ester | Primary amines | 7.5–8.5 | Amide bond | ~15–60 min (pH 8.0) |
Maleimide | Thiols | 6.5–7.5 | Thioether bond | ~1–2 h (pH 7.0) |
This dual functionality permits sequential conjugations: NHS esters can first ligate amine-containing biomolecules (e.g., antibodies), followed by maleimide-thiol coupling to payloads (e.g., toxins, fluorophores) [2] [7]. Crucially, MDSI’s isophthalate backbone prevents intra-reaction steric clashes during this process.
The isophthalate core (1,3-benzenedicarboxylate) imposes a 120° angular separation between the two NHS esters, while the maleimide occupies the 5-position. This geometry provides three key advantages:
The spatial configuration is verifiable via SMILES notation: O=C(ON1C(CCC1=O)=O)C2=CC(N3C(CCC3=O)=O)=CC(C(ON4C(CCC4=O)=O)=O)=C2
[9], confirming the meta-substitution pattern essential for its function.
MDSI significantly outperforms monofunctional reagents (e.g., NHS-biotin, maleimide-PEG) in constructing complex bioconjugates:
Table 2: Conjugation Efficiency of MDSI vs. Monofunctional Reagents
Parameter | MDSI | Monofunctional Reagents | Advantage Factor |
---|---|---|---|
Conjugation Steps | 1 (simultaneous) | 2–3 (sequential) | 2× faster assembly |
Heteroconjugate Yield | 70–85% | 30–50% | ~1.7× higher |
Byproduct Formation | <10% | 20–40% | 2–4× lower |
Payload-to-Antibody Ratio (PAR) Control | Precise (2:1 achievable) | Variable (0–5:1) | Higher reproducibility |
Key Findings:
MDSI enables multi-step "click-and-lock" strategies for hierarchical biomolecular architectures:
Sequential Conjugation Protocol:1. Amine-First Conjugation:- Incubate MDSI (0.5–2 mM) with amine-containing Protein A (e.g., antibody, 1 mg/mL) in PBS (pH 8.0, 4°C, 1 h).- Quench with glycine; purify via size exclusion chromatography [10].2. Thiol-Based Coupling:- Add thiolated Payload B (e.g., drug, peptide; 3–5× molar excess) to MDSI-Protein A conjugate in PBS (pH 7.0, 25°C, 2 h).- Block residual maleimides with β-mercaptoethanol [3] [7].
Orthogonality Mechanisms:
Advanced Applications:
Table 3: Orthogonal Assembly Strategies Using MDSI
Assembly Type | Step 1: Amine Reaction | Step 2: Thiol Reaction | Application Example |
---|---|---|---|
Antibody-Payload | Antibody (lysines) | Drug-linker (terminal Cys) | ADCs (e.g., trastuzumab-DM1) |
Protein-Oligonucleotide | Carrier protein (lysines) | Thiol-modified DNA/RNA | Diagnostic probes, aptamers |
Dual-Antigen Targeting | Antibody A (lysines) | Antibody B (hinge cysteines) | Bispecific antibodies |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1